N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-2-phenylquinoline-4-carboxamide
Description
N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-2-phenylquinoline-4-carboxamide is a hybrid molecule combining a benzimidazole core and a quinoline scaffold. Its structure features a 2-methyl-1-phenyl substitution on the benzimidazole moiety and a 2-phenyl group on the quinoline ring, linked via a carboxamide bond. This design leverages the pharmacological synergy between benzimidazoles (known for kinase inhibition and anticancer activity) and quinolines (noted for their role in targeting VEGF pathways) .
The compound’s synthesis typically involves multi-step reactions, including condensation of 1,2-diaminobenzenes with carbonyl derivatives to form the benzimidazole ring, followed by coupling with quinoline-4-carboxylic acid derivatives. Structural confirmation is achieved via NMR, MS, and elemental analysis .
Properties
IUPAC Name |
N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O/c1-20-31-28-18-22(16-17-29(28)34(20)23-12-6-3-7-13-23)32-30(35)25-19-27(21-10-4-2-5-11-21)33-26-15-9-8-14-24(25)26/h2-19H,1H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJYWMNVMUWBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities. They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
Imidazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects.
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities.
Result of Action
Imidazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level.
Action Environment
It’s worth noting that the synthesis of imidazole derivatives can be performed under solvent-free conditions, which might suggest some level of environmental stability.
Biological Activity
N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a benzo[d]imidazole moiety linked to a quinoline structure, which is known for its diverse biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression and microbial resistance. Key mechanisms include:
- Inhibition of Kinases : The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a crucial target in cancer therapy. In vitro studies demonstrated that derivatives of this compound exhibit potent inhibitory activity against VEGFR-2 with an IC50 value as low as 0.03 μM, indicating strong potential for anticancer applications .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various bacterial strains are still under investigation.
Anticancer Activity
A study published in 2014 explored the anticancer potential of related compounds with similar scaffolds. Among these, one derivative exhibited significant cytotoxic effects against human cancer cell lines MCF-7 (breast cancer) and Hep-G2 (liver cancer), with IC50 values of 1.2 μM and 13.3 μM, respectively . This suggests that modifications to the benzimidazole and quinoline structures can enhance anticancer properties.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Activity Profiles
Key Structural and Functional Differences
Linker Modifications: The target compound’s carboxamide linker distinguishes it from analogues like N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine, which uses a direct amine linkage. The carboxamide group may enhance solubility and hydrogen-bonding interactions with kinase ATP-binding pockets . In contrast, trifluoromethyl-substituted analogues (e.g., compound 4a ) prioritize metabolic stability over kinase selectivity, making them more suitable for antiparasitic applications.
Quinoline’s 2-phenyl substitution may enhance π-π stacking in hydrophobic kinase domains, a feature absent in simpler benzimidazole-aniline hybrids .
Biological Efficacy: VEGFR-2 inhibitors (e.g., ) show low-nanomolar IC50 values, but the target compound’s carboxamide linker could modulate potency due to altered binding kinetics. Antileishmanial analogues (e.g., ) prioritize cytotoxicity against parasites, whereas the target compound’s design aligns with anticancer applications.
Research Findings and Implications
- Kinase Inhibition: Analogues with quinoline-benzimidazole hybrids demonstrate ≥50% inhibition of VEGFR-2 at 10 μM, with lead compounds advancing to preclinical studies . The target compound’s carboxamide group may improve selectivity over off-target kinases like PDGFR or FGFR.
- Toxicity Profiles: Trifluoromethyl-substituted benzimidazoles exhibit low cytotoxicity (THP-1 cells, IC50 > 20 μM ), suggesting the target compound’s methyl and phenyl groups may similarly reduce nonspecific toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
